Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851544
InChI: InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3
SMILES:
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC15851544

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate -

Specification

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
IUPAC Name methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3
Standard InChI Key ZPNDTJFRTDXOPE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a furo[3,2-c]pyridine core fused with a pyridine ring at the 4-position and a methyl carboxylate group at the 6-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by UV-Vis spectra showing absorption maxima near 270 nm . The pyridine nitrogen at the 2-position contributes to basicity, while the ester group introduces polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀N₂O₃
Molecular Weight254.24 g/mol
Melting Point198–202°C (decomposes)
SolubilitySoluble in DMF, DMSO; insoluble in water
λmax (UV-Vis)268–272 nm

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 8.02 (d, H-9), 7.87 (d, H-6), and 3.57 (s, CH₃) confirm the aromatic protons and methyl ester .

  • ¹³C NMR: Peaks at δ 161.5 (C=O), 158.6 (C-4a), and 36.1 (CH₃) validate the carboxylate and fused-ring system .

  • IR: Strong bands at 1700 cm⁻¹ (C=O stretch) and 1589 cm⁻¹ (aromatic C=C) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via multi-step routes starting from simpler heterocyclic precursors. A common method involves:

  • Cyclocondensation: Reacting 3-aminofuran derivatives with pyridine-2-carboxaldehyde in acetic acid to form the furopyridine core .

  • Esterification: Treating the intermediate carboxylic acid with methanol and thionyl chloride to install the methyl ester.

Table 2: Optimization of Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationAcetic acid, reflux, 6 hr65
EsterificationSOCl₂/MeOH, 0°C, 2 hr82

Derivative Synthesis

The methyl ester serves as a versatile handle for further functionalization:

  • Amidation: Reaction with amines (e.g., piperidine) under reflux replaces the ester with amide groups, yielding derivatives with enhanced lipophilicity .

  • Nucleophilic Aromatic Substitution: Electrophilic positions on the pyridine ring allow substitution with thiols or halogens, modulating electronic properties .

Biological Activity

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The mechanism may involve disruption of microbial cell membranes, as suggested by molecular docking studies highlighting affinity for lipid bilayer components.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-718Caspase-3 activation
A54942G1 cell cycle arrest
HepG255Reactive oxygen species generation

Applications in Materials Science

Organic Electronics

The compound’s extended π-system enables use as an electron-transport layer in organic light-emitting diodes (OLEDs). Devices incorporating this material exhibit a luminance efficiency of 12 cd/A, outperforming conventional Alq₃-based systems (8 cd/A) .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ ions produces a MOF with a BET surface area of 1,150 m²/g, suitable for gas storage applications . CO₂ adsorption reaches 4.2 mmol/g at 298 K, rivaling benchmark materials like ZIF-8 .

Challenges and Future Directions

Despite promising properties, scalability remains an issue due to low yields in key synthetic steps (e.g., 65% in cyclization) . Computational modeling could optimize reaction pathways, while high-throughput screening may identify more potent derivatives for therapeutic use.

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